Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate
Overview
Description
“Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate” is a chemical compound with the molecular formula C10H9ClN2O2 . It is a derivative of imidazo[1,2-a]pyridine, which is a class of heterocyclic compounds .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, including “this compound”, involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H9ClN2O2/c1-15-10(14)8-3-2-4-13-6-7(5-11)12-9(8)13/h2-4,6H,5H2,1H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives have excellent potential for chelation with transition metal ions . The specific chemical reactions involving “this compound” are not explicitly mentioned in the search results.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 224.65 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Characterization
Imidazo[1,2-a]pyridine derivatives, including Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate, have been synthesized and characterized, providing insights into their structural and chemical properties. For instance, the synthesis of imidazo[1,2-a]pyridine carboxylic acid derivatives was achieved through a series of steps including alkylation/cyclization and selective chlorination, with studies on Suzuki cross-coupling/hydrolysis reaction conditions and catalysts carried out to optimize the synthesis process (Du Hui-r, 2014).
Catalytic and Biological Applications
These compounds have been evaluated for their catalytic activities and potential biological applications. For example, imidazo[1,2-a]pyridine-based compounds were synthesized and studied for their anticholinesterase potential, revealing that derivatives with specific side chains can act as potent AChE inhibitors, with implications for treating heart and circulatory failures (Huey Chong Kwong et al., 2019).
Material Science Applications
In material science, these derivatives have been used to develop fluorescent probes for mercury ion detection, demonstrating their utility in environmental monitoring and analysis. The one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis produced imidazo[1,2-a]pyridines that serve as efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solution (N. Shao et al., 2011).
Pharmaceutical Research
The structural versatility of imidazo[1,2-a]pyridine derivatives allows for their use in pharmaceutical research, where they are explored for their potential in drug development. The synthesis and functionalization of these compounds under mild conditions have been pursued to enhance their biological activity, underscoring their significance in the design of new pharmaceuticals (Chitrakar Ravi & S. Adimurthy, 2017).
Future Directions
The future directions for “Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate” and similar compounds could involve their potential for chelation with transition metal ions . This could be useful in various applications, including the detection of heavy metal ions present in the environment .
Mechanism of Action
Target of Action
This compound is a part of the imidazo[1,2-a]pyridine class, which has been explored for its potential in the development of covalent inhibitors .
Mode of Action
It is known that the imidazo[1,2-a]pyridine core can interact with biological molecules . The chloromethyl group may also participate in various organic reactions .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been found to be valuable scaffolds in organic synthesis and pharmaceutical chemistry .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown potential as covalent anticancer agents .
Action Environment
The action, efficacy, and stability of Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate can be influenced by various environmental factors. For instance, the presence of a carboxylate group in the molecule may enhance its solubility in aqueous solutions .
Biochemical Analysis
Biochemical Properties
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in oxidative coupling and hydroamination reactions . These interactions are crucial for the compound’s ability to participate in complex biochemical pathways and influence cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that this compound can affect the activity of specific signaling molecules, leading to changes in cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression . The compound’s ability to bind to specific molecular targets is essential for its biochemical activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are essential for the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications direct the compound to particular organelles, enhancing its activity and function within the cell.
Properties
IUPAC Name |
methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-10(14)8-3-2-4-13-6-7(5-11)12-9(8)13/h2-4,6H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPJKKRBWJCDTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC(=C2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401189558 | |
Record name | Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401189558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-65-3 | |
Record name | Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885276-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401189558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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